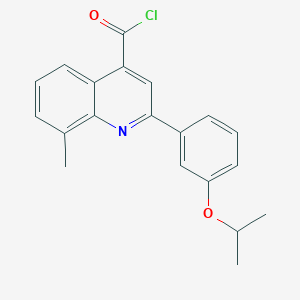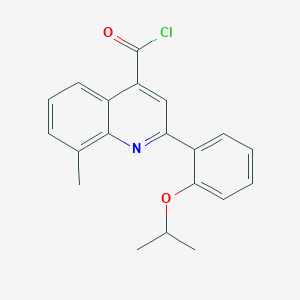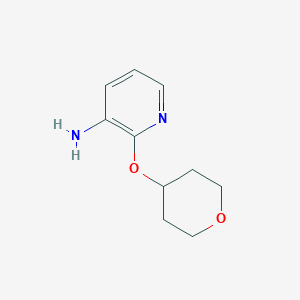
2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
Übersicht
Beschreibung
“2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of “2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” consists of a pyridine ring attached to a tetrahydro-2H-pyran-4-yloxy group . The InChI code for this compound is 1S/C10H14N2O/c11-9-3-4-12-10 (6-9)8-2-1-5-13-7-8/h3-4,6,8H,1-2,5,7H2, (H2,11,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
A study by Strah, Svete, & Stanovnik (1996) describes a new approach to the 2H-pyrano[3,2-c]pyridine system. It involves the transformation of 5,6-Disubstituted 3-benzoylamino-2H-pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives.
Reactivity and Derivative Formation
The work of Fischer, Zimmermann, & Weissenfels (1983) highlights the formation of 2-Dialkylamino-2H-pyrans from Pyrylium salts, showcasing the compound's reactivity and potential in derivative formation.
Metal-Free Synthesis
Li, Fan, Qi, & Zhang (2020) demonstrated a metal-free synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one analogues through a multi-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one (Li, Fan, Qi, & Zhang, 2020). This represents an efficient and sustainable approach to synthesizing complex molecules.
Fluorinated Heterocyclic Scaffold Synthesis
A study by Revanna et al. (2013) discusses the synthesis of a fluorinated heterocyclic scaffold, indicating the compound's utility in creating novel molecular structures.
Novel Reagent in Carboxamide Synthesis
Tozawa, Yamane, & Mukaiyama (2005) introduced a novel reagent, Tetrakis(pyridin-2-yloxy)silane, effectively used in forming carboxamides from carboxylic acids and amines (Tozawa, Yamane, & Mukaiyama, 2005). This showcases the compound's role in facilitating chemical reactions.
Pyrrolo[3,4-b]pyridin-5-ones Synthesis
The condensation of primary amines with certain acetamides, as explored by Melekhina et al. (2019), illustrates the compound's potential in synthesizing pyrrolo[3,4-b]pyridin-5-ones.
Multicyclic Pyrazolo[3,4-b]pyridines Synthesis
Tu et al. (2014) established a novel synthesis strategy for multicyclic pyrazolo[3,4-b]pyridines, indicating the compound's versatility in complex molecular synthesis (Tu et al., 2014).
Antimicrobial and Anticoccidial Activity
Research by Georgiadis (1976) on 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one demonstrates the compound's potential in antimicrobial and anticoccidial applications.
Antibacterial and Antifungal Properties
A study by Mmh et al. (2017) on novel compounds derived from the chemical showcased its antibacterial and antifungal properties.
Chemical Reactions with Amines
Vanallan, Reynolds, Petropoulos, & Maier (1970) investigated the compound's reactions with primary and secondary amines, leading to the creation of diverse pyridine and pyrone derivatives (Vanallan et al., 1970).
Corrosion Inhibition
Dandia, Gupta, Singh, & Quraishi (2013) synthesized pyrazolopyridine derivatives and explored their use as corrosion inhibitors for mild steel, demonstrating the compound's industrial application (Dandia et al., 2013).
Diamides Synthesis
The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, as studied by Agekyan & Mkryan (2015), led to the formation of various diamides, highlighting the compound's role in medicinal chemistry.
Ultrasound-Mediated Synthesis
Wang, Zou, Zhao, & Shi (2011) developed an ultrasound-mediated synthesis method for derivatives of the compound, emphasizing an environmentally friendly approach (Wang, Zou, Zhao, & Shi, 2011).
Crystal Structure Analysis
Ganapathy, Jayarajan, Vasuki, & Sanmargam (2015) conducted a crystal structure analysis of a derivative, providing insights into its structural properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Functionalized Pyridines Synthesis
Beccalli, Contini, & Trimarco (2002) developed a new synthesis method for 2-pyridineacetamides, showcasing the compound's utility in creating functionalized pyridines (Beccalli, Contini, & Trimarco, 2002).
Divergent One-Pot Synthesis
Wang, Xin, Liang, Lin, Duan, & Dong (2009) reported a divergent one-pot synthesis method for substituted 2H-pyrans and pyridin-2(1H)-ones, indicating the compound's efficiency in synthetic processes (Wang, Xin, Liang, Lin, Duan, & Dong, 2009).
Pyrazolo[4,3-e]pyridin-5(4H)-one Synthesis
Hassanabadi, Khandan-Barani, & Saffari (2016) developed a synthesis method for 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one, demonstrating the compound's role in creating novel pyrazolo derivatives (Hassanabadi, Khandan-Barani, & Saffari, 2016).
Chemoselective Synthesis
Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta (2019) presented a chemoselective synthesis methodology for various tetrahydropyridines, highlighting the compound's selectivity and efficiency (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Substituted Pyrrolidinones and Pyridones Synthesis
Beck, Picard, Herdtweck, & Dömling (2004) combined Ugi four-component and Wittig ring-closing reactions to create highly substituted pyrrolidinones and pyridones, showcasing the compound's application in complex synthesis (Beck, Picard, Herdtweck, & Dömling, 2004).
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-5-12-10(9)14-8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBWRWHUFZCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
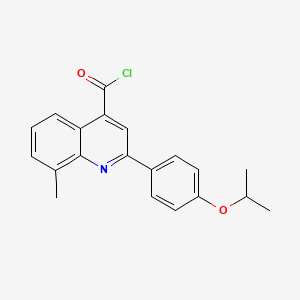
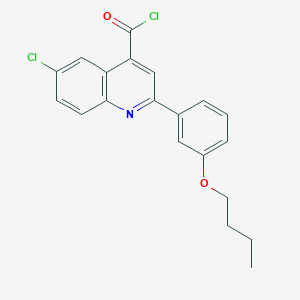
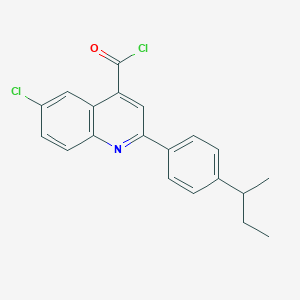
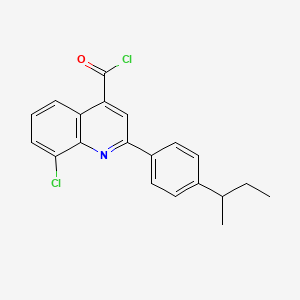
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
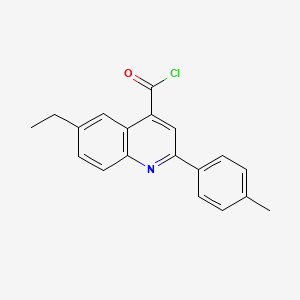
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)
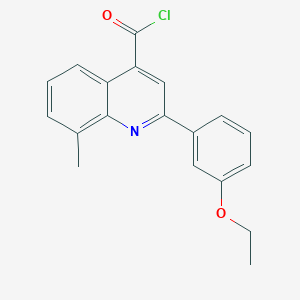
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
